

Structural Analysis of JE-2147 Bound to HIV-1 Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JE-2147	
Cat. No.:	B1672827	Get Quote

This in-depth technical guide provides a comprehensive overview of the structural analysis of the potent dipeptide protease inhibitor **JE-2147** (also known as AG1776 or KNI-764) in complex with the Human Immunodeficiency Virus 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral drug discovery and structural biology.

Introduction

JE-2147 is a second-generation HIV-1 protease inhibitor characterized by its high potency against both wild-type and multi-drug resistant viral strains.[1][2] Its design incorporates an unnatural amino acid, allophenylnorstatine, which contributes to its robust binding affinity and unique resistance profile.[1] Understanding the precise molecular interactions between **JE-2147** and the HIV-1 protease active site is crucial for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. This guide summarizes the key quantitative data, experimental methodologies, and structural insights derived from the high-resolution crystal structure of the **JE-2147**-HIV-1 protease complex.

Quantitative Binding and Structural Data

The interaction between **JE-2147** and HIV-1 protease has been characterized through various biochemical and structural studies. The key quantitative parameters are summarized in the tables below.

Binding Affinity and Inhibitory Activity



Parameter	Value	Cell Line/Conditions	Reference
Ki	41 ± 18 pM	-	[3][4][5]
Ki	0.33 nM	HIV-1 Protease	[6]
IC50 (HIV-1LAI)	44 nM	PBMC and MT-2 cells	[6]
IC50 (HIV-1Ba-L)	24 nM	PBMC and MT-2 cells	[6]
IC50 (HIV-2EHO)	47 nM	PBMC and MT-2 cells	[6]
IC50 (Multi-PI- Resistant Strains)	13 - 41 nM	-	[1][2]

Crystallographic Data

Parameter	Value	PDB ID	Reference
Resolution	1.09 Å	1KZK	[3][4][5]
R-Value Work	0.151	1KZK	[4]
R-Value Free	0.189	1KZK	[4]
Space Group	P21212	1KZK	[4]

Structural Insights and Mechanism of Action

The high-resolution crystal structure of the **JE-2147**-HIV-1 protease complex reveals that the binding is enthalpically driven.[3][5] A significant conformational change is observed upon inhibitor binding, with the substrate-binding flaps moving approximately 0.5 Å inward towards the inhibitor.[3][5] This "tighter" binding is a characteristic of enthalpically driven association and contributes to the high potency of **JE-2147**. The inhibitor is a dipeptide mimetic that targets the Gag-Pol polyprotein, a crucial component in the viral life cycle.[7]

The flexibility of the P2' benzylamide group in **JE-2147** is believed to be a key factor in its potent activity against mutant viruses, allowing it to adapt to structural changes in the active site of resistant protease variants.[1]



Experimental Protocols

The determination of the **JE-2147**-HIV-1 protease complex structure and its binding characteristics involved several key experimental procedures.

Protein Expression and Purification

The wild-type HIV-1 protease was overexpressed and purified using established cloning and purification protocols.[1]

Crystallization

Crystals of the **JE-2147**-HIV-1 protease complex were grown using the hanging drop vapor diffusion method.[1]

X-ray Diffraction Data Collection and Structure Determination

The crystal structure of the complex was determined by X-ray diffraction to a resolution of 1.09 Å.[4]

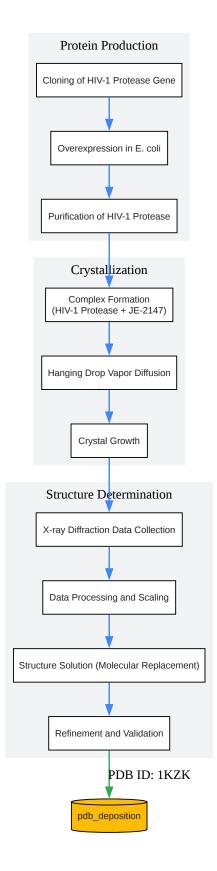
Antiviral Activity Assay

The antiviral activity of **JE-2147** was determined by assessing the inhibition of HIV-1 IIIB-induced cytopathic effects in CEM-SS cells using a tetrazolium-based reagent.[6]

Visualizations

To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.





Click to download full resolution via product page

Experimental workflow for the structural determination of the **JE-2147**-HIV-1 protease complex.





Click to download full resolution via product page

Simplified schematic of the inhibitory action of **JE-2147** on the HIV-1 lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. JE-2147: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. JE-2147: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisotropic dynamics of the JE-2147-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Structural Analysis of JE-2147 Bound to HIV-1 Protease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1672827#structural-analysis-of-je-2147-bound-to-protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com